3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2,5-dimethoxy-4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-11-6-12(2)8-14(7-11)22-23(18,19)17-10-15(20-4)13(3)9-16(17)21-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOUHLCLLZHOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate typically involves the sulfonation of 3,5-dimethylphenol followed by esterification with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate ester can be reduced to a sulfonic acid or a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of 3,5-dimethylphenyl 2,5-dimethoxy-4-methylbenzoic acid.
Reduction: Formation of 3,5-dimethylphenyl 2,5-dimethoxy-4-methylbenzenethiol.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate ester group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 3,5-dimethylphenyl group is a meta-substituted aromatic system with methyl groups at positions 3 and 4. This substitution pattern is compared below with other disubstituted phenyl derivatives:
Key Insight : Meta-substituted dimethyl groups (3,5-) optimize lipophilicity and intermolecular interactions compared to ortho-substituted analogs, as seen in crystal packing studies of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamides .
Solid-State Geometry and Crystal Packing
The 3,5-dimethylphenyl group significantly influences molecular packing, as demonstrated in terpyridine and trichloro-acetamide derivatives:
Lipophilicity and Solubility
Methoxy and methyl groups increase lipophilicity, as seen in terpyridine derivatives ():
| Compound | Substituents | LogP (Predicted) | Solubility in Water |
|---|---|---|---|
| 3,5-Dimethylphenyl derivative | 3-CH3, 5-CH3 | ~4.2 | Low (favors organic solvents) |
| 3,5-Bis(trifluoromethyl)phenyl | 3-CF3, 5-CF3 | ~5.8 | Very low (highly hydrophobic) |
| 3-Fluoro-5-methylphenyl derivative | 3-F, 5-CH3 | ~3.5 | Moderate (polar substituent) |
Comparison : The 2,5-dimethoxy and 4-methyl groups on the sulfonate ester’s benzene ring may further elevate lipophilicity, reducing aqueous solubility but enhancing compatibility with lipid membranes.
Biological Activity
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate is an organic compound characterized by its complex aromatic structure, featuring multiple methyl and methoxy groups attached to a benzene ring alongside a sulfonate ester functional group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
- IUPAC Name : (3,5-dimethylphenyl) 2,5-dimethoxy-4-methylbenzenesulfonate
- Molecular Formula : C17H20O5S
- CAS Number : 1018137-87-5
Synthesis
The synthesis typically involves the sulfonation of 3,5-dimethylphenol followed by esterification with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. Reaction conditions often include:
- Base : Pyridine or triethylamine
- Solvent : Dichloromethane or chloroform
- Temperature : Room temperature
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The sulfonate ester group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also modulate the compound’s reactivity and binding affinity.
Pharmacological Applications
Research indicates that this compound may possess various pharmacological properties:
- Antimicrobial Activity : Investigations into the compound's antimicrobial effects have shown promise in targeting specific bacterial strains.
- Anti-inflammatory Properties : Studies suggest potential anti-inflammatory effects that could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Preliminary findings indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) production and modulation of signaling pathways related to cancer progression.
Anticancer Activity
A study highlighted the anticancer potential of a closely related compound, demonstrating selective inhibition of DVL1 binding with an effective concentration (EC50) of 0.49 μM against wild-type APC HCT116 cells. This suggests that similar mechanisms may be applicable to this compound derivatives .
Pharmacokinetics and Bioavailability
Research has indicated that compounds within this class exhibit favorable pharmacokinetic profiles. For instance, one study reported that related compounds reached peak plasma concentration within 15 minutes post-administration and demonstrated good oral bioavailability .
Comparative Table of Biological Activities
| Activity Type | Compound/Derivative | EC50 (μM) | Remarks |
|---|---|---|---|
| Anticancer | (S)-1 (related compound) | 0.49 | Inhibits DVL1; ROS production observed |
| Antimicrobial | Various derivatives | Varies | Targeting specific bacterial strains |
| Anti-inflammatory | Not specified | N/A | Potential therapeutic applications |
Q & A
Q. What are the recommended synthetic routes for preparing 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate?
The synthesis of sulfonate esters like this compound typically involves nucleophilic substitution. A phenol derivative (e.g., 3,5-dimethylphenol) reacts with a sulfonyl chloride precursor (e.g., 2,5-dimethoxy-4-methylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the ester. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended. Analytical techniques such as TLC and NMR should confirm intermediate steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
Combine high-performance liquid chromatography (HPLC) with chiral stationary phases, such as tris-(3,5-dimethylphenyl) carbamoyl cellulose columns, to assess enantiomeric purity . Structural confirmation requires H/C NMR for functional group analysis and mass spectrometry (ESI-MS or HRMS) for molecular weight validation. Differential scanning calorimetry (DSC) can evaluate thermal stability.
Q. What are the critical storage conditions to maintain compound stability?
Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to oxidizing agents or moisture, as sulfonate esters are prone to hydrolysis. Stability studies should monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How does the 3,5-dimethylphenyl substituent influence enantioselective applications in catalysis?
The steric bulk of the 3,5-dimethylphenyl group enhances enantioselectivity in asymmetric reactions. For example, in Michael addition reactions, this substituent creates a chiral environment that improves transition-state differentiation, as observed in inherently chiral calix[4]arene catalysts. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to leverage steric effects .
Q. What chromatographic methods resolve enantiomers or diastereomers of this sulfonate ester?
Use chiral stationary phases (CSPs) like cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD or equivalent). Mobile phases of hexane/ethanol (85:15 v/v) or hexane/methanol (90:10 v/v) achieve baseline separation. Adjust column temperature (25–40°C) and flow rate (0.5–1.0 mL/min) to optimize resolution. Validate with racemic standards .
Q. How should researchers address contradictory reactivity data in nucleophilic substitution studies?
Contradictions may arise from solvent effects, competing reaction pathways, or impurities. For example, polar aprotic solvents (e.g., DMF) may accelerate sulfonate ester formation but also promote side reactions. Conduct kinetic studies under varying conditions (solvent, base strength) and characterize byproducts via LC-MS. Cross-reference methodologies from analogous systems, such as sterically hindered sulfonate esters .
Q. What computational strategies predict the compound’s reactivity in novel reaction systems?
Perform density functional theory (DFT) calculations to model transition states and identify steric/electronic influences. Molecular docking studies can simulate interactions with chiral catalysts or enzymes. Software like Gaussian or ORCA, paired with solvent continuum models (e.g., SMD), provides insights into reaction mechanisms .
Q. How do substituents (e.g., methoxy vs. methyl groups) impact the compound’s spectroscopic properties?
Electron-donating groups like methoxy (OCH) deshield adjacent protons in H NMR (upfield shifts), while methyl groups (CH) cause downfield shifts due to anisotropic effects. IR spectroscopy detects sulfonate S=O stretching (~1370–1335 cm). Compare experimental data with computational predictions (e.g., NMR chemical shift calculators) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
